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Compound of Interest

Compound Name: Fmoc-orn(Z)-OH

Cat. No.: B557397

CAS Number: 138775-07-2

This technical guide provides an in-depth overview of Na-Fmoc-N&-Z-L-ornithine, a crucial
amino acid derivative for researchers, scientists, and professionals in drug development. It
covers the compound's chemical properties, primary applications, and a detailed experimental
protocol for its use in solid-phase peptide synthesis.

Chemical and Physical Properties

Na-Fmoc-No&-Z-L-ornithine, also known as Fmoc-L-Orn(Z)-OH, is a synthetic amino acid
derivative widely used in peptide chemistry.[1] The a-amino group is protected by a base-labile
fluorenylmethoxycarbonyl (Fmoc) group, while the d-amino group of the ornithine side chain is
protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental
to its application in the stepwise synthesis of peptides.
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Property Value Reference
CAS Number 138775-07-2 [1]
Synonyms Fmoc-L-Orn(Z)-OH [1]
Molecular Formula C2sH28N206 [1]
Molecular Weight 488.1 g/mol [1]
Purity > 98% (HPLC) [1]
Appearance White to off-white powder [1]
MDL Number MFCD00190893 [1]
PubChem ID 12742757 [1]
Storage Conditions 0-8°C [1]
Key Applications

The unique structural features of Na-Fmoc-Nod-Z-L-ornithine make it a versatile tool in several
areas of biochemical and pharmaceutical research.

o Peptide Synthesis: This compound is a fundamental building block in solid-phase peptide
synthesis (SPPS).[1][2] The Fmoc group allows for iterative deprotection and coupling of
amino acids to a growing peptide chain anchored to a solid support.[3] Its use enhances the
efficiency and yield of the desired peptide products.[2]

e Drug Development: In the pharmaceutical industry, it plays a significant role in the creation of
peptide-based therapeutics.[1][2] Bioactive peptides synthesized using this derivative can be
developed into drug candidates for a variety of diseases, including cancer and metabolic
disorders.[2] The ability to incorporate ornithine into peptide sequences allows for further
modification and optimization of a drug's pharmacological properties.

e Bioconjugation: The compound is utilized in bioconjugation techniques to link peptides to
other molecules, such as proteins, labels, or drug delivery systems.[4] This is critical for
creating targeted therapies that can deliver a therapeutic agent to a specific site within the
body, thereby improving efficacy and reducing side effects.
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Experimental Protocol: Fmoc Solid-Phase Peptide
Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Na-Fmoc-Nd&-Z-L-ornithine into a
peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation:

e Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang
resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[3]

o Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-
dimethylformamide (DMF), for 30-60 minutes to allow for increased exposure of the reactive
sites.[3]

2. First Amino Acid Coupling (if applicable):

o If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according
to the resin manufacturer's protocol.

3. Fmoc Deprotection:

» Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF for 5-20 minutes
to remove the Fmoc protecting group from the N-terminus.

» Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.
4. Amino Acid Coupling (Incorporation of Na-Fmoc-No-Z-L-ornithine):

 Activation: Dissolve Na-Fmoc-N&-Z-L-ornithine (3-5 equivalents relative to the resin loading)
in DMF. Add a suitable activator (coupling reagent) such as HBTU, HATU, or DIC (3-5
equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[3]
Allow the mixture to pre-activate for a few minutes.

e Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction
goes to completion.[3]

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and
byproducts.

. Repeat Synthesis Cycle:

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent
amino acid in the desired peptide sequence.

. Final Cleavage and Deprotection:
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).
Wash the peptide-resin with DCM and dry it under vacuum.

Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the
resin and remove the side-chain protecting groups (including the Z-group from the ornithine
side chain). A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and
scavengers like triisopropylsilane (TIS) to prevent side reactions.[5]

The specific composition of the cocktail and the cleavage time (typically 2-4 hours) depend
on the peptide sequence and the protecting groups used.

. Peptide Precipitation and Purification:

Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold
diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

Dry the crude peptide and purify it using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Confirm the identity and purity of the final peptide using mass spectrometry and analytical
HPLC.
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Visualizations

The following diagram illustrates the cyclical workflow of Fmoc solid-phase peptide synthesis.
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Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. chemimpex.com [chemimpex.com]

3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides
[creative-peptides.com]

e 4. chemimpex.com [chemimpex.com]
e 5. luxembourg-bio.com [luxembourg-bio.com]

« To cite this document: BenchChem. [A Technical Guide to Na-Fmoc-N&-Z-L-ornithine].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b557397?utm_src=pdf-body-img
https://www.benchchem.com/product/b557397?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/06661
https://www.chemimpex.com/es/products/06661
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.chemimpex.com/products/05748
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/product/b557397#cas-number-for-n-fmoc-n-z-l-ornithine
https://www.benchchem.com/product/b557397#cas-number-for-n-fmoc-n-z-l-ornithine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b557397#cas-number-for-n-fmoc-n-z-I-ornithine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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